molecular formula C38H64N8O14 B597393 Aurantimycin A CAS No. 162478-50-4

Aurantimycin A

Katalognummer B597393
CAS-Nummer: 162478-50-4
Molekulargewicht: 856.972
InChI-Schlüssel: JSVPJXYQXDNLRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aurantimycin A is a depsipeptide antibiotic with the molecular formula C38H64N8O14 . It is produced by the bacterium Streptomyces aurantiacus and shows cytotoxic properties .


Synthesis Analysis

The biosynthetic gene cluster responsible for Aurantimycin A production has been identified in Streptomyces aurantiacus JA 4570 . The inactivation of artG, a gene coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolished Aurantimycin A production . This indicates that the art gene cluster is responsible for Aurantimycin A biosynthesis .


Molecular Structure Analysis

Aurantimycin A features a 19-membered cyclohexadepsipeptide core scaffold attached by a C14 acyl side chain . Different Aurantimycin components share a distinctive structural feature with a tetrahydropyranyl-propionic acid acyl side chain linked to 2S, 3S-hydroxyleucine residue of the core scaffold via an exocyclic amide bond .


Chemical Reactions Analysis

The biosynthetic pathway of Aurantimycin A involves four NRPS adenylation (A) domains, including a freestanding enzyme ArtC . The substrate specificities of these domains have been characterized in vitro and are consistent with in silico analysis .


Physical And Chemical Properties Analysis

Aurantimycin A is a solid substance that is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Antibiotic Properties : Aurantimycin A, B, and C, belonging to the azinothricin group of hexadepsipeptide antibiotics, were identified from Streptomyces aurantiacus. These compounds show strong activity against Gram-positive bacteria, highlighting their potential as antibiotic agents. Additionally, they exhibit cytotoxic effects against L-929 mouse fibroblast cells (Gräfe et al., 1995).

  • Membrane Pore Formation : Aurantimycins A and B have been shown to form channels through artificial membranes at concentrations above 0.1 μM. This suggests their potential mechanism of action involving short-term disruptions of the membrane, leading to pore formation (Grigoriev et al., 1995).

  • Resistance Mechanism in Bacteria : The multidrug resistance ABC transporter LieAB in Listeria monocytogenes is strongly induced in response to aurantimycin A. This finding indicates that aurantimycin A is a substrate of the LieAB transporter and suggests a genetic module conferring and regulating aurantimycin A resistance. Such resistance mechanisms may aid the survival of L. monocytogenes in the environment, particularly in soil containing antibiotic-producing bacteria like Streptomyces aurantiacus (Hauf et al., 2019).

  • Biosynthetic Gene Cluster Characterization : The aurantimycin biosynthetic gene cluster in Streptomyces aurantiacus JA 4570 has been characterized, providing insights into its production and regulatory mechanisms. Enhancing the production of aurantimycin A was achieved by manipulating two pathway-specific activators, opening avenues for high-production ATM producers and designer ATM derivatives (Zhao et al., 2016).

Safety And Hazards

Aurantimycin A is harmful if swallowed or in contact with skin, and it causes serious eye irritation . In case of skin contact, it is advised to wash immediately with plenty of soap and water . If swallowed, half a litre of water should be drunk immediately and a doctor should be consulted .

Zukünftige Richtungen

The identification and characterization of the Aurantimycin A biosynthetic gene cluster open the way for both rational construction of high-production Aurantimycin A producer and orient-directed generation of designer Aurantimycin A derivatives via synthetic biology strategies .

Eigenschaften

IUPAC Name

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVPJXYQXDNLRD-NSCUIBACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurantimycin A

Citations

For This Compound
41
Citations
S Hauf, J Herrmann, M Miethke, J Gibhardt… - Molecular …, 2019 - Wiley Online Library
… 4) results from regulatory adaptation or from selection of aurantimycin A-… –1 aurantimycin A to reinoculate fresh culture medium containing increasing concentrations of aurantimycin A (…
Number of citations: 12 onlinelibrary.wiley.com
U Gräfe, R Schlegel, M Ritzau, W Ihn… - The Journal of …, 1995 - jstage.jst.go.jp
… Their structures were settled by X-ray diffraction analysis of crystalline aurantimycin A(1), high field homo- and heteronuclear 2DNMRexperiments, high-resolution mass spectrometry …
Number of citations: 70 www.jstage.jst.go.jp
H Zhao, L Wang, D Wan, J Qi… - Microbial Cell …, 2016 - microbialcellfactories.biomedcentral …
Aurantimycin (ATM), produced by Streptomyces aurantiacus JA 4570, is a potent antimicrobial and antitumor antibiotic. Although the chemical structure of ATM is highly distinctive and …
S Hauf, T Engelgeh, S Halbedel - Journal of Bacteriology, 2021 - Am Soc Microbiol
… LftR-dependent repression of the P lieAB promoter is relieved through aurantimycin A (15), … Aurantimycin A is exported out of the cell by LieAB, thus mediating aurantimycin A resistance. …
Number of citations: 2 journals.asm.org
P Grigoriev, R Schlegel, K Dornberger… - Bioelectrochemistry and …, 1995 - Elsevier
… Conductance of a bilayer membrane versus concentration of aurantimycin A (10 mM KCI; pH 7.65 at both sides of the membrane. Lipids: phosphatidylcholine from soya beans (Sigma, …
Number of citations: 8 www.sciencedirect.com
R Schlegel, M Ritzau, W Ihn, C Stengel… - Natural Product …, 1995 - Taylor & Francis
… Figure 1: Structures of aurantimycin D (I) and aurantimycin A (11) … As compared with aurantimycin A, B and C its potency was lower by a factor of 103. …
Number of citations: 7 www.tandfonline.com
R Raju, ZG Khalil, AM Piggott, A Blumenthal… - Organic …, 2014 - ACS Publications
… available aurantimycin A to access standards for (2S,3S)-3-hydroxyleucine, (S)-N-hydroxy-O-methylserine, and (S)- and (R)-piperazic acids (Note: the structure of aurantimycin A …
Number of citations: 51 pubs.acs.org
EK Assem, KH Peh, BY Wan… - Inflammation …, 2008 - search.proquest.com
… Thus we have studied the effect of aurantimycin-A (AA) [4], a natural fungal antibiotic and C5a antagonist, and a new structurally-related synthetic A83586C-citropeptin (AC) hybrid, on …
Number of citations: 6 search.proquest.com
S Hauf, L Möller, S Fuchs, S Halbedel - Scientific reports, 2019 - nature.com
… monocytogenes comes into contact with aurantimycin A 21 , a depsipeptide antibiotic with very potent bactericidal activity against Gram-positive bacteria and produced by soil-dwelling …
Number of citations: 9 www.nature.com
IDM Kresna, ZG Wuisan, JM Pohl, U Mettal… - Journal of Natural …, 2022 - ACS Publications
… (4,5) The antibacterial target is not described; however it was reported that a multidrug resistance ABC transporter is mediating aurantimycin A resistance. (15) Here, we report the in …
Number of citations: 4 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.